molecular formula C14H18N2O2 B228254 Holstiine CAS No. 11053-97-7

Holstiine

Cat. No. B228254
CAS RN: 11053-97-7
M. Wt: 382.5 g/mol
InChI Key: BLJOXWGKDCMTMU-QLKAYGNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Holstiine, also known as 2-(2-hydroxyphenyl)-2-oxoethylamine, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further investigation.

Scientific Research Applications

Enhancing High-Order Learning Skills

The instructional program “Scientific Communication” was designed to improve high-order learning skills (HOLS) within a junior high school science and technology curriculum. This program emphasizes explicit and spiral instruction of learning skills and continuous implementation in various contexts and tasks. A study assessing this model's impact demonstrated significant performance improvements in students who participated in the program, indicating its potential in achieving its educational goals (Scherz, Spektor-levy, & Eylon, 2005).

Hotel Location Evaluation using Machine Learning and Web GIS

In the realm of hotel location evaluation, a novel approach named HoLSAT (Hotel Location Selection and Analyzing Toolset) utilizes machine learning algorithms and an automated web GIS application. This toolset predicts various business success indicators associated with potential hotel sites, offering a considerable potential utility for hotel location assessment (Yang, Tang, Luo, & Law, 2015).

Automated System for Thermal Process Investigation

The development and creation of an automated system of scientific research (ASSR) facilitate experimental studies of heat and mass transfer processes in a hydrogen-oxygen steam generator (HOSG). This paper discusses the applications of HOSG, the scientific and technical barriers to technology introduction, and the construction features of ASSR for experimental research, highlighting the relevance of such systems in various scientific fields (Molotov, Schastlivtsev, Yamshchikova, & Molotova, 2021).

Blended Inquiry with Virtual and Hands-On Laboratories

A study on blended learning in bio-nanotechnology employed two environments: a 2D virtual laboratory (VRL) and a hands-on laboratory (HOL). The study emphasized the benefits of using VRLs to ground students' knowledge before engaging in more complex hands-on investigations. The comparative analysis showcased how perceptual features of both learning environments supported students in designing experiments, evaluating data, and understanding the mechanisms behind these data, underscoring the importance of integrated learning environments (Toth, Ludvico, & Morrow, 2014).

properties

CAS RN

11053-97-7

Molecular Formula

C14H18N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

(15Z)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione

InChI

InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3+

InChI Key

BLJOXWGKDCMTMU-QLKAYGNNSA-N

Isomeric SMILES

C/C=C/1\CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

SMILES

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

Canonical SMILES

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C

Other CAS RN

11053-97-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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